Cas no 1019582-16-1 (2-methyl-N-(2-methylpropyl)cyclohexan-1-amine)
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 2-methyl-N-(2-methylpropyl)-
- 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine
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- Inchi: 1S/C11H23N/c1-9(2)8-12-11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3
- InChI Key: UZNFSPGJZQGVEN-UHFFFAOYSA-N
- SMILES: C1(NCC(C)C)CCCCC1C
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390016-1g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 95%+ | 1g |
$245 | 2023-02-27 | |
| Chemenu | CM390016-5g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 95%+ | 5g |
$749 | 2023-02-27 | |
| Chemenu | CM390016-10g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 95%+ | 10g |
$1111 | 2023-02-27 | |
| Enamine | EN300-169384-0.05g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 0.05g |
$227.0 | 2023-09-20 | ||
| Enamine | EN300-169384-0.1g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 0.1g |
$238.0 | 2023-09-20 | ||
| Enamine | EN300-169384-0.25g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 0.25g |
$249.0 | 2023-09-20 | ||
| Enamine | EN300-169384-0.5g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 0.5g |
$260.0 | 2023-09-20 | ||
| Enamine | EN300-169384-1.0g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-169384-2.5g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 2.5g |
$529.0 | 2023-09-20 | ||
| Enamine | EN300-169384-5.0g |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine |
1019582-16-1 | 5g |
$2110.0 | 2023-06-04 |
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Suppliers
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine
Introduction to 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS No. 1019582-16-1) and Its Emerging Applications in Chemical Biology
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1019582-16-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the class of amines, characterized by a cyclohexane backbone substituted with methyl and isobutyl groups, which contribute to its distinct chemical behavior and potential biological activities.
The molecular structure of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine consists of a cyclohexane ring substituted at the 1-position with an amine group, while the 2-position is further modified with a methyl group. The presence of two alkyl substituents, specifically a methyl group at the 1-position and an isobutyl group at the 2-position, imparts a high degree of steric hindrance and lipophilicity to the molecule. These structural features make it an intriguing candidate for various biochemical interactions, particularly in drug design and development.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine. Its unique chemical profile suggests that it may interact with biological targets in novel ways, making it a valuable scaffold for medicinal chemistry. Research has indicated that such compounds can exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of signal transduction pathways. These characteristics are particularly relevant in the context of developing treatments for neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are crucial.
One of the most compelling aspects of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is its potential as a lead compound for drug discovery. The cyclohexane ring provides a rigid framework that can be optimized for binding to specific biological targets, while the amine and alkyl substituents allow for fine-tuning of pharmacokinetic properties. Recent studies have demonstrated that derivatives of this compound can exhibit promising bioactivity in preclinical models, suggesting its utility in therapeutic applications.
The synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. The development of efficient synthetic routes is essential for scaling up production and facilitating further research into its biological effects.
From a chemical biology perspective, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine serves as an excellent model compound for studying amine-based interactions with biological macromolecules. Its structural complexity allows researchers to investigate how subtle changes in molecular architecture can influence binding affinity and specificity. This information is critical for designing molecules with improved therapeutic efficacy and reduced side effects.
The emerging field of computational chemistry has also played a significant role in understanding the behavior of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine. Molecular modeling techniques have been used to predict how this compound might interact with proteins and other biomolecules. These predictions provide valuable insights into its potential pharmacological effects and help guide experimental design. By integrating experimental data with computational analysis, researchers can accelerate the discovery process and identify promising candidates for further development.
Another area where 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine shows promise is in the development of novel biomaterials. Its unique structural features make it suitable for applications in polymer chemistry, where it can be incorporated into materials designed for specific biomedical purposes. For example, its lipophilicity could be exploited to enhance drug delivery systems or to create biodegradable polymers that mimic natural biological processes.
The future prospects for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine are bright, with ongoing research expected to uncover new applications across multiple disciplines. As our understanding of its chemical properties continues to grow, so too will its potential contributions to medicine, materials science, and beyond. The compound's versatility makes it a cornerstone in modern chemical biology research, driving innovation and discovery in ways that were previously unimagined.
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